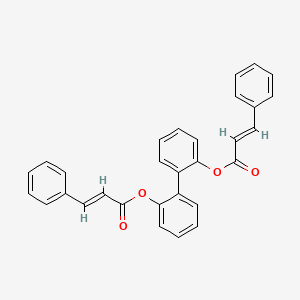

2,2'-Biphenylene dicinnamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H22O4 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

[2-[2-[(E)-3-phenylprop-2-enoyl]oxyphenyl]phenyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C30H22O4/c31-29(21-19-23-11-3-1-4-12-23)33-27-17-9-7-15-25(27)26-16-8-10-18-28(26)34-30(32)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ |

InChI Key |

PBZJHTZDWHOFPD-FLFKKZLDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Biphenylene Dicinnamate and Its Precursors

Strategies for Biphenylene (B1199973) Core Synthesis in the Context of Derivatization

The construction of the biphenyl (B1667301) backbone is a critical step, with numerous methods developed to forge the pivotal carbon-carbon bond connecting the two phenyl rings. While the parent hydrocarbon, biphenylene, can be synthesized through several routes, the practical synthesis of 2,2'-Biphenylene dicinnamate requires the formation of 2,2'-dihydroxybiphenyl as the key intermediate for esterification.

The cyclodimerization of benzyne, a highly reactive intermediate, represents a fundamental route to the parent biphenylene core. researchgate.net This method involves the generation of benzyne, which can then undergo a [2+2] cycloaddition with itself to form biphenylene. researchgate.net While this approach is effective for creating the strained four-membered ring of the biphenylene hydrocarbon, it is less direct for producing the specifically substituted 2,2'-dihydroxybiphenyl needed for the target molecule. Benzyne is known to undergo both dimerization and trimerization, with dimerization often being the major pathway. stackexchange.com

Palladium- and copper-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing biaryl systems, including the 2,2'-disubstituted biphenyl core. researchgate.netnih.govthermofisher.com These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an aryl boronic acid with an aryl halide. gre.ac.ukasianpubs.org It is celebrated for its mild reaction conditions and the low toxicity of its boron-based reagents. rsc.orgresearchgate.net This method can be readily adapted to synthesize sterically hindered biphenyls. acs.orgnih.gov

The Stille coupling utilizes a palladium catalyst to couple an organotin compound (organostannane) with an aryl halide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. libretexts.org The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govwiley-vch.de

The Ullmann reaction , one of the earliest methods, traditionally involves the copper-promoted coupling of two aryl halide molecules to form a symmetric biaryl. byjus.com The classic Ullmann condensation requires high temperatures, though modern variations use soluble copper catalysts and ligands to facilitate the reaction under milder conditions. wikipedia.orgmdpi.com This method was used in the first reported synthesis of the biphenylene skeleton from 2,2'-dihalogenated biphenyls. researchgate.netsci-hub.se

| Coupling Reaction | Catalyst/Metal | Coupling Partners | Typical Yields | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (e.g., Pd(dba)₂, Pd(PPh₃)₄) | Aryl Halide + Aryl Boronic Acid | 65-98% nih.gov | Mild conditions, low toxicity of reagents. gre.ac.uknih.gov |

| Stille | Palladium (e.g., Pd(PPh₃)₄) | Aryl Halide + Organostannane | High | Tolerant of many functional groups; toxic tin reagents. organic-chemistry.orglibretexts.org |

| Ullmann | Copper | Aryl Halide + Aryl Halide (or Phenol) | 20-38% nih.gov | Often requires high temperatures; useful for symmetric biaryls. nih.govwikipedia.org |

Beyond the major cross-coupling reactions, other notable methods exist for synthesizing the necessary biphenyl core. A direct approach to the 2,2'-dihydroxybiphenyl precursor involves the oxidative coupling of phenols using reagents like hydrogen peroxide in the presence of a base. google.com Furthermore, modern techniques such as palladium-catalyzed, hydroxyl-directed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols provide a novel pathway to diversely substituted 2,2'-biphenols. researchgate.netnih.gov Cobalt-catalyzed cycloaddition reactions have also been employed to construct the biphenylene skeleton. researchgate.net

Esterification and Functionalization Techniques for Cinnamate (B1238496) Integration

Once the 2,2'-dihydroxybiphenyl precursor is obtained, the final step is the integration of the cinnamate groups via esterification. This transformation can be achieved through several standard methods.

A common approach is the reaction of 2,2'-dihydroxybiphenyl with cinnamoyl chloride in the presence of a base to neutralize the HCl byproduct. This acyl halide method is straightforward but can sometimes be harsh.

A milder and often higher-yielding alternative is the Steglich esterification . This method uses a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid group of cinnamic acid for reaction with the alcohol. cmu.ac.th Greener modifications of the Steglich esterification have been developed using acetonitrile (B52724) as a solvent and EDC as the coupling agent, allowing for high yields under mild heating. nih.gov

| Esterification Method | Reagents | Reported Yield | Key Features |

|---|---|---|---|

| Acyl Halide Method | Cinnamoyl chloride, Base | 41% cmu.ac.th | Direct but can generate harsh byproducts (HCl). cmu.ac.th |

| Steglich Esterification | Cinnamic acid, DCC/EDC, DMAP | 98% cmu.ac.th | Mild conditions, high yield, forms a urea (B33335) byproduct. cmu.ac.th |

Advanced Synthetic Approaches to Tailor this compound Architectures

Modern synthetic chemistry offers advanced strategies to create complex molecular architectures with high precision. For the synthesis of biaryl compounds, data-driven methodologies combined with flow chemistry systems allow for the rapid optimization of multiple reaction variables. nih.gov Such automated protocols can significantly accelerate the identification of ideal conditions for sustainable chemical processes. nih.gov Furthermore, specialized annulation and metathesis reactions have been developed to synthesize highly complex, "winding vine-shaped" biphenyl derivatives, demonstrating a high degree of architectural control over the biphenyl core. bohrium.comchemrxiv.org These principles could be applied to create novel analogues of this compound with tailored three-dimensional structures.

Controlled Synthesis and Yield Optimization for Research Scale Production

Similarly, the selection of the esterification method is critical. The Steglich esterification of a cinnamyl alcohol with cinnamic acid was reported to yield a nearly quantitative 98%, whereas the corresponding reaction using cinnamoyl chloride gave only a 41% yield. cmu.ac.th For the synthesis of biaryls, the use of flow chemistry guided by Bayesian optimization has successfully achieved yields as high as 97%. nih.gov A controlled, optimized synthesis of this compound would therefore favor a high-yield coupling reaction like the Suzuki-Miyaura, followed by a mild and efficient esterification such as the Steglich method.

Advanced Reaction Mechanisms and Photoreactivity of 2,2 Biphenylene Dicinnamate

Photocrosslinking and Polymerization Mechanisms Mediated by Cinnamate (B1238496) Moieties

The photocrosslinking of materials containing cinnamate groups is a well-established method for modifying polymer properties. This process is primarily driven by the [2+2] cycloaddition of the cinnamate moieties upon exposure to ultraviolet (UV) light, leading to the formation of a cross-linked network. koreascience.kr This dimerization is the principal photoprocess that results in the formation of insoluble gels. nih.gov While the primary mechanism for cinnamate groups is cycloaddition, they can also be part of polymer systems that undergo radical-based polymerization, or under certain conditions, the cinnamate double bond may participate in radical reactions. koreascience.kr

Radical Generation and Propagation in Cinnamate-Based Photocrosslinking Systems

While the hallmark reaction of cinnamate moieties is the [2+2] photocycloaddition, which is not a radical-mediated process, radical generation can be relevant in hybrid systems or under specific conditions. koreascience.kr In many industrial photopolymerization processes, the initiation step involves a photoinitiator that absorbs light and generates free radicals. nih.gov These radicals then react with monomers, such as acrylates or methacrylates, initiating a rapid chain reaction. nih.gov

In systems where a cinnamate-functionalized polymer is blended with a traditional photoinitiator and monomers, radical polymerization can occur alongside the cinnamate dimerization. The generated free radicals propagate by adding to monomer double bonds, leading to the growth of macroradicals. sci-hub.se Termination of these growing chains can occur through bimolecular termination (combination or disproportionation) or by primary radical termination. researchgate.net

Furthermore, under thermal conditions, cinnamate side groups have been observed to undergo crosslinking through a suspected radical reaction mechanism, which is highly dependent on the flexibility of the polymer backbone. koreascience.kr This suggests that while photochemical excitation favors cycloaddition, thermal energy may favor a radical pathway. koreascience.krscholaris.ca

Role of Photoinitiators and Irradiation Parameters in Photocrosslinking Kinetics

A significant advantage of cinnamate-based systems is their ability to photocrosslink without the need for a photoinitiator. koreascience.kr The [2+2] cycloaddition is directly initiated by the absorption of UV light by the cinnamate group itself. This reaction is also reversible; irradiation at wavelengths longer than 260 nm favors dimerization, while shorter wavelengths (<260 nm) can induce cleavage of the resulting cyclobutane (B1203170) rings.

In contrast, when free-radical polymerization is desired in a polymer system, photoinitiators are crucial. They are broadly classified into two types:

Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals directly.

Type II Photoinitiators: These undergo a bimolecular reaction where the excited photoinitiator interacts with a co-initiator (like an amine) to generate radicals through hydrogen abstraction or electron transfer. rsc.org

The selection of a photoinitiator depends on the emission spectrum of the light source and the absorption characteristics of the formulation components. rsc.org

Irradiation parameters are critical in controlling the kinetics of photocrosslinking:

Wavelength: As mentioned, the wavelength of UV light determines whether cinnamate dimerization or cleavage is the dominant process. For systems with photoinitiators, the wavelength must overlap with the absorption spectrum of the initiator to ensure efficient radical generation.

Intensity: Higher light intensity generally leads to a faster polymerization rate due to an increased rate of radical generation. However, this can also lead to the formation of shorter polymer chains. rsc.org The rate of phase separation in polymer mixtures induced by photopolymerization can also be controlled by varying the irradiation intensity. rsc.org

Table 1: Comparison of Photocrosslinking Systems

| Feature | Cinnamate [2+2] Cycloaddition | Free-Radical Photopolymerization |

|---|---|---|

| Initiation | Direct UV absorption by cinnamate group | Requires Photoinitiator |

| Mechanism | Non-radical cycloaddition | Free-radical chain growth |

| Photoinitiator | Not required | Required (Type I or Type II) |

| Reversibility | Reversible with specific wavelengths | Generally irreversible |

| Byproducts | Typically none | Potential byproducts from initiator |

Theoretical Models of Macroradical Recombination and Scission in Photopolymerization Processes

Several kinetic models have been developed to describe these processes:

Free Volume Theory: This model relates reaction rate constants to the free volume of the polymerizing system. As crosslinking proceeds, the free volume decreases, which in turn reduces the mobility of molecules and radicals, slowing down diffusion-controlled steps like termination and, eventually, propagation. researchgate.net

Radical Trapping Models: In highly crosslinked networks, macroradicals can become physically trapped and immobilized. These models treat radical trapping as a unimolecular, first-order reaction where the rate constant depends on the inverse of the free volume. cmu.edu This approach separates active, mobile radicals from inactive, trapped ones, providing a more accurate description of the later stages of polymerization. cmu.edu

Chain scission , the breaking of polymer chains, can also occur, particularly under high-energy irradiation or mechanical stress. nih.govresearchgate.net This process can generate new macroradicals. Models for photopolymerization must account for the interplay between radical generation, propagation, recombination (termination), and scission to accurately predict the evolution of the polymer network. sci-hub.se

Intermolecular and Intramolecular Crosslinking Dynamics

Crosslinking can occur between different polymer chains (intermolecular ) or within a single polymer chain (intramolecular ). nih.gov

Intermolecular crosslinking leads to the formation of a three-dimensional network, resulting in increased rigidity, solvent resistance, and a higher glass transition temperature.

Intramolecular crosslinking results in the collapse of individual polymer chains into single-chain polymeric nanoparticles (SCPNs). nih.gov This process can lead to a reduction in viscosity before a bulk network is formed. nih.gov

The balance between these two processes depends on several factors, including polymer concentration, solvent quality, and the flexibility of the polymer backbone. koreascience.krresearchgate.net In dilute solutions, intramolecular crosslinking is often favored. In contrast, at higher concentrations or in bulk, intermolecular crosslinking dominates, leading to gelation. researchgate.net The order in which crosslinking and other interactions (like hydrogen bonding) are induced can significantly affect the final structure of the folded or crosslinked polymer. researchgate.net

Metal-Mediated Activation and Transformation of Biphenylene (B1199973) σ-Bonds

The biphenylene core of 2,2'-Biphenylene dicinnamate possesses a strained central four-membered ring fused to two benzene rings. This strain makes the central C-C sigma (σ) bonds susceptible to activation by transition metal complexes. nih.govchemrxiv.org

Oxidative Addition Reactions with Transition Metal Complexes (e.g., Rh, Cu, Ag)

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex inserts into a covalent bond, increasing the oxidation state and coordination number of the metal. The strained C–C bonds of the central ring in biphenylene are known to undergo oxidative addition with various transition metals. nih.govnih.gov

Rhodium (Rh): Rhodium(I) complexes have been shown to react with biphenylene, resulting in the selective cleavage of a C–C bond in the four-membered ring. nih.govsemanticscholar.orgresearchgate.net For example, the complex [Rh(CNC–Me)(SOMe₂)][BArF₄] reacts with biphenylene to afford a rhodium(III) product resulting from the selective C-C bond activation. nih.govresearchgate.net Computational studies indicate a large thermodynamic driving force for the insertion of the rhodium center into the C–C bond. semanticscholar.orgresearchgate.net This reactivity is a key step in rhodium-catalyzed functionalization of the biphenylene core. acs.org

Copper (Cu): While often requiring precious metals, C–C bond activation of biphenylene has been demonstrated on copper surfaces at room temperature. nih.govacs.orgresearchgate.net This involves the breaking of a C–C σ-bond followed by the insertion of a copper atom from the substrate, opening new pathways for on-surface synthesis. nih.gov

Silver (Ag): Silver(I) complexes, known for their Lewis acidity, can activate π-systems like alkenes and alkynes. nsf.govnih.gov While direct oxidative addition to biphenylene's C-C bond by a homogeneous silver catalyst is less commonly documented than for Rh or Pd, silver catalysts are used in a wide range of transformations. researchgate.netrsc.org Silver nanoparticles have been supported on biphenylene-bridged porous organosilicas, indicating an interaction between silver species and the biphenylene unit, although this is in a materials context rather than a catalytic bond-breaking reaction. ui.ac.id Silver's role in related organometallic reactions often involves activating substrates towards nucleophilic attack or mediating cycloadditions. nih.gov

Table 2: Transition Metals in Biphenylene C-C Bond Activation

| Metal | Typical Complex/System | Observation | Reference |

|---|---|---|---|

| Rhodium (Rh) | [Rh(CNC–Me)(SOMe₂)][BArF₄] | Selective oxidative addition to the central C-C bond. | nih.govsemanticscholar.orgresearchgate.net |

| Copper (Cu) | Cu(111) surface | C-C σ-bond cleavage and metal insertion at room temperature. | nih.govacs.orgresearchgate.net |

| Silver (Ag) | Ag(I) complexes | Primarily acts as a Lewis acid to activate π-bonds; used in various catalytic transformations. | nsf.govnih.gov |

Surface-Supported Reactions and Chemisorption Effects on Biphenylene Reactivity

The reactivity of the biphenylene moiety is significantly influenced by its interaction with metal surfaces, a key area of study in on-surface synthesis. The choice of substrate and the nature of molecular adsorption can dictate reaction pathways, leading to different products.

Research on brominated biphenylene derivatives has shown that their behavior varies dramatically between different coinage metal surfaces, such as copper (Cu(111)) and silver (Ag(111)). researchgate.netnih.govnih.gov On Ag(111), the reaction of biphenyl-based precursors typically proceeds via an Ullmann coupling mechanism. nih.gov For instance, 2,2'-dibromobiphenyl (DBBP) and 2,2',6,6'-tetrabromo-1,1'-biphenyl (TBBP) exhibit completely different reaction pathways on a Ag(111) surface. nih.govacs.org The debromination of TBBP leads to a highly unstable four-radical biphenyl (B1667301) that undergoes spontaneous intramolecular annulation, ultimately forming biphenylene dimers. nih.govarxiv.org In contrast, the biradical biphenyl formed from DBBP is stabilized by silver adatoms, leading to the formation of dibenzo[e,l]pyrene. nih.govarxiv.org This demonstrates a clear interdependence between the molecular-adsorption configuration and the resulting surface-supported reaction. nih.govacs.org

On the Cu(111) surface, a different and unprecedented reactivity is observed. Biphenylene derivatives can undergo C-C σ-bond activation even at room temperature. researchgate.netnih.govnih.govacs.org This process involves the breaking of one of the C-C bonds in the biphenylene core and the subsequent insertion of a copper atom from the substrate. researchgate.netnih.gov This metalation generates a reactive organometallic species that can be used as an intermediate for synthesizing novel carbon-based nanostructures and polyaromatic hydrocarbons. nih.govnih.gov Density functional theory (DFT) calculations have been employed to understand the thermodynamics and differences in reactivity between the Cu(111) and Ag(111) surfaces. nih.gov

| Metal Surface | Primary Reaction Pathway | Key Observation | Reference |

|---|---|---|---|

| Ag(111) | Ullmann Coupling / Intramolecular Annulation | Reaction pathway is highly dependent on the precursor's chemisorption and the stability of radical intermediates. | nih.govnih.govarxiv.org |

| Cu(111) | C-C σ-Bond Activation / Metalation | Unprecedented C-C bond cleavage and copper insertion at room temperature. | researchgate.netnih.govnih.govacs.org |

Ring-Opening Mechanisms and C-C Bond Cleavage in Biphenylene Derivatives

The biphenylene scaffold is characterized by two benzene rings fused to a strained, antiaromatic cyclobutadiene ring. nih.gov This inherent strain makes the C-C bonds of the central four-membered ring susceptible to cleavage. However, recent studies have revealed that both the weak bonds of the central ring and the stronger bonds of the six-membered aromatic rings can be selectively cleaved.

The activation of the strong C-C σ-bond is a central challenge in organic synthesis. nih.govacs.org Transition metals such as gold, platinum, palladium, iridium, and rhodium have been shown to cleave and insert into the biphenylene σ-bond, creating active species for various reactions like dimerization and cycloadditions. nih.govacs.org More recently, rare-earth metal complexes have been used to achieve controllable cleavage of either the active (four-membered ring) or inert (six-membered ring) C-C bonds of biphenylene. scilit.comnih.govacs.orgfigshare.com

The selectivity of the cleavage is highly dependent on the metal center:

Scandium: With scandium-based complexes, bond activation occurs at the Caryl-Caryl single bond of the central ring, leading to the formation of a 9-scandafluorene. scilit.comnih.govacs.org

Lutetium: In contrast, lutetium complexes promote a ring contraction of the six-membered aromatic ring, yielding a benzopentalene dianionic lutetium complex. scilit.comnih.govacs.org

Aluminum: In a particularly noteworthy example of reagent control, an aluminum(I) complex has been reported to chemoselectively cleave a C-C bond in one of the six-membered arene rings, leaving the weaker C-C bonds of the central four-membered ring completely intact. chemrxiv.org

The mechanisms for these selective reactions have been investigated through the isolation of intermediates and DFT calculations, which help to elucidate the origins of the observed selectivity. scilit.comnih.govacs.org

Photoinduced Electron Transfer Processes and Excited State Chemistry of Cinnamate Derivatives

The cinnamate moieties of this compound are responsible for its photoreactivity. Cinnamate derivatives are widely used as UV protectors and sunscreens because of their ability to dissipate harmful UV energy through effective nonradiative decay (NRD) pathways, including trans → cis photoisomerization. nih.govrsc.orgresearchgate.net

Upon absorption of UV radiation, the cinnamate chromophore is promoted to an electronically excited "bright" 1ππ* state. tandfonline.comacs.org From here, a complex series of events unfolds to dissipate the energy. A key pathway involves a very fast internal conversion (IC) to a "dark" 1nπ* state. nih.govrsc.orgtandfonline.com This step is crucial for the rapid conversion of UV energy into thermal energy. rsc.orgresearchgate.net

The efficiency of these pathways is highly sensitive to substitution on the phenyl ring. nih.gov Substituents can alter the relative energies of the 1ππ* and 1nπ* states, which in turn affects the rate of internal conversion and can change the dominant photoisomerization route. nih.govrsc.org

Photoinduced electron transfer (PET) is another critical process in the excited state chemistry of related compounds. youtube.comyoutube.comyoutube.com In a PET process, an excited state molecule can act as either an electron donor or acceptor. youtube.comyoutube.com For cinnamic acids and their esters, studies have shown that their reaction with radicals like DPPH• involves a fast electron-transfer process from the phenoxide anion to the radical. nih.gov This highlights the capacity of the cinnamate structure to participate in electron transfer reactions, a process that is fundamental to photoredox catalysis and photosynthesis. youtube.comyoutube.com

| State/Process | Description | Significance | Reference |

|---|---|---|---|

| S1 (1ππ) | "Bright" singlet state initially populated by UV absorption. | Initiates all subsequent photochemical events. | tandfonline.comacs.org |

| 1nπ | "Dark" singlet state populated via internal conversion. | Acts as a crucial intermediate in the nonradiative decay pathway. | nih.govrsc.orgacs.org |

| T1 (3ππ*) | Lowest excited triplet state populated via intersystem crossing. | Precursor to ground state recovery and E/Z isomerization. | researchgate.netrsc.org |

| E/Z Isomerization | Geometric isomerization around the C=C double bond. | A primary mechanism for dissipating absorbed UV energy. | nih.govtandfonline.com |

Derivatization Strategies and Subsequent Reaction Pathways of this compound

The functionalization of this compound can be approached by considering the reactivity of its two core components: the biphenyl-type core and the cinnamate ester side chains.

Biphenylene Core Derivatization: The biphenyl scaffold is generally non-reactive but can undergo electrophilic substitution reactions similar to benzene. nih.govarabjchem.orgwikipedia.org Common derivatization strategies include:

Friedel-Crafts Acylation/Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid (e.g., AlCl3) can introduce ketone or alkyl groups onto the aromatic rings. nih.gov

Halogenation: Treatment with halogens (e.g., Br2) and a Lewis acid can install halogen atoms, which serve as versatile handles for further transformations. arabjchem.org

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro and sulfonic acid groups, respectively. wikipedia.org

Cross-Coupling Reactions: If the biphenylene core is first halogenated, it can then participate in a variety of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids) or Negishi (using organozinc reagents) reactions, to form new C-C bonds. nih.govarabjchem.org

Cinnamate Moiety Derivatization: The cinnamate groups offer several sites for chemical modification:

Ester Group Reactions: The ester functionality can be hydrolyzed back to the carboxylic acid (cinnamic acid), which can then be re-esterified with different alcohols or converted to an amide. google.comresearchgate.net This allows for modification of the solubility and electronic properties of the molecule.

Alkene Bond Reactions: The carbon-carbon double bond in the cinnamate side chain is susceptible to various reactions. Photochemical [2+2] cycloadditions can occur, leading to the formation of cyclobutane rings, a reaction often used in polymer chemistry. acs.org The double bond can also be hydrogenated or undergo other addition reactions.

Claisen-Schmidt Condensation: The cinnamate ester itself is often synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde (like benzaldehyde) and an acetate ester (like ethyl acetate). google.comorgsyn.org This underlying synthetic route could be adapted to introduce different substituents on the phenyl ring of the cinnamate moiety before its attachment to the biphenylene core.

By combining these strategies, a wide array of derivatives of this compound could be synthesized, enabling the tuning of its electronic, photochemical, and material properties for various applications.

Sophisticated Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,2'-Biphenylene dicinnamate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton and carbon signals and to understand the molecule's conformation in solution.

¹H NMR Spectroscopy is utilized to identify the types and number of protons in the molecule. The spectrum of this compound would exhibit distinct signals for the aromatic protons of the biphenylene (B1199973) core and the cinnamate (B1238496) moieties, as well as the vinylic protons of the cinnamate groups. Due to the substitution pattern, the aromatic protons on the biphenylene ring system are expected to show complex splitting patterns (multiplets) arising from spin-spin coupling. The trans-vinylic protons of the cinnamate groups would appear as doublets with a characteristic large coupling constant (typically > 15 Hz).

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons of the biphenylene and phenyl rings, and the vinylic carbons. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons are expected to resonate at the downfield end of the spectrum.

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for assembling the molecular structure.

COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the biphenylene and cinnamate fragments. sdsu.eduyoutube.com

HSQC spectra correlate directly bonded proton and carbon atoms, providing a straightforward way to assign the signals of protonated carbons. youtube.comyoutube.com

HMBC spectra show correlations between protons and carbons over two or three bonds, which is instrumental in connecting the different structural fragments, such as linking the cinnamate ester groups to the biphenylene core. youtube.comlibretexts.org

Due to the substitution at the 2 and 2' positions of the biphenyl (B1667301) core, rotation around the central C-C bond is restricted, leading to atropisomerism. This can result in a more complex NMR spectrum if the rotation is slow on the NMR timescale, with separate signals for the non-equivalent protons and carbons in the two atropisomers.

Table 1: Hypothetical ¹H NMR Data for this compound This table presents expected chemical shifts and multiplicities based on known values for similar structural motifs.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Biphenylene-H | 7.20 - 7.60 | m | - |

| Cinnamate-Aryl-H | 7.30 - 7.80 | m | - |

| Cinnamate-Vinylic-H (α to C=O) | 6.50 | d | 16.0 |

Table 2: Hypothetical ¹³C NMR Data for this compound This table presents expected chemical shifts based on known values for similar structural motifs.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 168 |

| Biphenylene-C (substituted) | 148 - 152 |

| Biphenylene-C | 125 - 135 |

| Cinnamate-Aryl-C | 128 - 140 |

| Cinnamate-Vinylic-C (α to C=O) | 118 - 122 |

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular vibrations of a compound. For this compound, these methods provide a characteristic fingerprint based on its unique set of molecular bonds.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to be dominated by several key absorption bands. A strong, sharp peak around 1710-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester functional groups. chegg.com The C=C stretching vibrations of the aromatic rings (biphenylene and phenyl) and the vinylic double bonds would appear in the 1450-1650 cm⁻¹ region. docbrown.info The C-O stretching vibrations of the ester linkage are expected to produce strong bands in the 1100-1300 cm⁻¹ range. Additionally, C-H stretching vibrations from the aromatic and vinylic protons will be observed above 3000 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the aromatic rings and the vinylic groups are expected to give strong signals in the Raman spectrum. The symmetric vibrations of the biphenylene core would also be prominent. The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on known values for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Ester (C=O) | Stretch | 1710 - 1730 | IR (strong) |

| Alkene (C=C) | Stretch | 1620 - 1650 | IR (medium), Raman (strong) |

| Aromatic (C=C) | Stretch | 1450 - 1600 | IR (medium), Raman (strong) |

| Ester (C-O) | Stretch | 1100 - 1300 | IR (strong) |

| Aromatic C-H | Stretch | 3000 - 3100 | IR (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Process Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of this compound is characterized by the electronic absorptions of its constituent chromophores: the biphenylene core and the two cinnamate groups.

UV-Vis spectroscopy is also a valuable tool for monitoring photochemical processes. Upon irradiation with UV light, molecules like this compound can undergo various photochemical reactions, such as isomerization or cyclization. These reactions often lead to changes in the electronic structure of the molecule, which can be observed as shifts in the absorption bands or the appearance of new bands in the UV-Vis spectrum. This allows for the real-time monitoring of photochemical transformations and the study of reaction kinetics.

Table 4: Expected UV-Vis Absorption Data for this compound This table presents expected absorption maxima based on the chromophores present.

| Chromophore | Electronic Transition | Expected λ_max (nm) |

|---|---|---|

| Biphenyl | π → π* | ~250 |

| Cinnamate | π → π* | ~280 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis and Metal-Organic Interactions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms on a material's surface. atomfair.comipfdd.de For this compound, XPS can be used to analyze the surface chemistry of thin films or solid samples.

An XPS survey scan would confirm the presence of carbon and oxygen, the constituent elements of the molecule. High-resolution scans of the C 1s and O 1s regions would provide more detailed chemical state information. The C 1s spectrum can be deconvoluted into several peaks corresponding to the different carbon environments: C-C/C-H in the aromatic rings, C-O in the ester linkage, and O-C=O of the carbonyl group. nih.gov Similarly, the O 1s spectrum can be resolved into components for the carbonyl oxygen (C=O) and the single-bonded oxygen (C-O). The binding energies of these peaks are characteristic of the specific chemical bonding environment.

XPS is also a powerful tool for studying interactions between this compound and metal surfaces or nanoparticles. If the molecule is adsorbed onto a metal substrate, changes in the binding energies of the core-level electrons (e.g., C 1s, O 1s, and the metal's core levels) can indicate the formation of chemical bonds or charge transfer between the molecule and the metal. This is particularly useful for understanding the nature of metal-organic interfaces in various applications.

Table 5: Expected XPS Binding Energies for this compound This table presents expected binding energies for the core-level electrons.

| Element | Orbital | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| C | 1s | C-C, C-H | ~284.8 |

| C | 1s | C-O | ~286.5 |

| C | 1s | O-C=O | ~289.0 |

| O | 1s | C=O | ~532.0 |

Other Advanced Spectroscopic Techniques (e.g., Vibrational Circular Dichroism (VCD) for Stereochemistry, Mass Spectrometry for Molecular Identification)

In addition to the aforementioned techniques, other advanced spectroscopic methods provide further insights into the structure and properties of this compound.

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.gov Due to the restricted rotation around the biphenyl C-C bond, this compound is a chiral molecule (atropisomeric). VCD is exceptionally sensitive to the three-dimensional structure of molecules and can be used to determine the absolute configuration of the atropisomers. researchgate.netnih.gov By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for the different stereoisomers, the absolute stereochemistry can be unambiguously assigned. youtube.com

Mass Spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula of this compound. Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be studied. chemguide.co.ukwikipedia.org The fragmentation pathways are often characteristic of the compound's structure, providing valuable information for its identification and structural confirmation. libretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the ester bonds and fragmentation of the cinnamate side chains. miamioh.edu

Table 6: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Biphenyl |

Computational and Theoretical Investigations of 2,2 Biphenylene Dicinnamate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a powerful framework for investigating the electronic structure and reactivity of complex molecules like 2,2'-Biphenylene dicinnamate. This method balances computational cost with accuracy, making it suitable for systems of this size. DFT calculations can elucidate fundamental properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These electronic descriptors are crucial for predicting the molecule's stability, reactivity, and interaction with other chemical species. For this compound, DFT studies would focus on the interplay between the strained biphenylene (B1199973) core and the conjugated cinnamate (B1238496) side chains, determining how electronic effects are transmitted across the molecule.

The three-dimensional structure of this compound is critical to its function and reactivity. Conformational analysis using DFT allows for the exploration of the potential energy surface by systematically rotating the key dihedral angles. The primary conformational flexibility arises from the rotation around the C-C single bond connecting the two phenyl rings of the biphenylene unit and the bonds linking the cinnamate groups to the biphenylene core.

For the biphenylene core itself, substitution at the 2 and 2' positions introduces significant steric hindrance that governs the torsional barrier to rotation. DFT calculations can precisely determine the dihedral angle of the lowest energy conformer and the energy barriers between different stable conformations. rsc.orgresearchgate.net In substituted biphenyls, the twist angle is a balance between steric repulsion of the ortho substituents and the electronic stabilization gained from a more planar, conjugated system. nih.gov For this compound, the bulky cinnamate groups would likely lead to a highly twisted ground-state conformation to minimize steric clash.

Table 1: Hypothetical DFT-Calculated Relative Energies for Key Conformations of this compound. This table illustrates the kind of data generated from a conformational analysis, showing the energetic landscape related to the biphenylene core's dihedral angle.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 25.0 | Planar (syn-eclipsed) - High Steric Strain |

| 65 | 0.0 | Twisted (Global Minimum) |

| 90 | 2.5 | Perpendicular |

| 130 | 0.2 | Twisted (Local Minimum) |

| 180 | 22.0 | Planar (anti-eclipsed) - High Steric Strain |

DFT is an invaluable tool for mapping the entire reaction coordinate for chemical transformations, including identifying transition states and intermediates. youtube.comyoutube.com For this compound, a relevant reaction to study would be the alkaline hydrolysis of the ester groups. This reaction would proceed via a BAC2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Computational modeling can locate the transition state for this reaction, which is the highest energy point on the reaction pathway, and calculate its activation energy (ΔG‡). researchgate.netresearchgate.netacs.org This value is critical for predicting the reaction rate. The calculations would involve optimizing the geometries of the reactant, the tetrahedral intermediate, the transition state, and the products. By comparing the activation energies for different potential reaction pathways, the most favorable mechanism can be determined. researchgate.net

Table 2: Illustrative DFT-Calculated Activation Energies for the Hydrolysis of this compound. This table provides a hypothetical comparison of the energy barriers for the two-step ester hydrolysis reaction.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + OH⁻ | 0.0 |

| 2 | Transition State 1 (TS1) | +15.2 |

| 3 | Tetrahedral Intermediate | +5.8 |

| 4 | Transition State 2 (TS2) | +12.5 |

| 5 | Products + OH⁻ | -8.0 |

Computational methods can predict various spectroscopic signatures, which serve as a powerful link between theoretical models and experimental reality. DFT calculations can accurately predict vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy. nih.govscifiniti.comamanote.com For this compound, these simulations would reveal characteristic peaks corresponding to specific molecular motions, such as the C=O stretching of the ester, the C=C stretching of the cinnamate alkene and the biphenylene rings, and various bending modes.

Furthermore, Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized light in vibrational transitions, can be simulated. VCD is particularly sensitive to the molecule's chirality. Since atropisomers of 2,2'-disubstituted biphenyls can be chiral due to hindered rotation, VCD simulations could predict the distinct spectral signatures for the (R)- and (S)-enantiomers of this compound. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound. This table shows hypothetical calculated frequencies for major functional groups, which can be compared with experimental spectra for structural validation.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (Aromatic) | Biphenylene/Cinnamate | 3100-3000 | Medium | Strong |

| C=O Stretch | Ester Carbonyl | 1725 | Strong | Medium |

| C=C Stretch (Alkene) | Cinnamate | 1640 | Strong | Strong |

| C=C Stretch (Aromatic) | Biphenylene/Cinnamate | 1600-1450 | Medium-Strong | Strong |

| C-O Stretch | Ester | 1250 | Strong | Weak |

Ab Initio Molecular Dynamics (AIMD) for Dynamic Behavior and Stability Assessments

While static DFT calculations provide information on stationary points on the potential energy surface, Ab Initio Molecular Dynamics (AIMD) allows for the simulation of molecular motion and stability at finite temperatures. stackexchange.com In an AIMD simulation, the forces on the atoms are calculated "on the fly" using quantum mechanical methods (like DFT) at each step of the simulation. researchgate.netresearchgate.net

Applying AIMD to this compound would provide insights into its structural dynamics, such as the fluctuations of the biphenylene dihedral angle and the flexibility of the cinnamate side chains at room temperature or elevated temperatures. stackexchange.com It is also a powerful method to assess thermal stability. By simulating the system at high temperatures, one can observe the initial steps of thermal decomposition, identifying the weakest bonds and the most likely degradation pathways. researchgate.netnih.gov The stability of the molecule can be judged by monitoring key structural parameters and the total potential energy over the course of the simulation. stackexchange.com

Investigation of Aromaticity/Antiaromaticity and Ring Strain Effects on Reactivity (e.g., NICS, ACID)

The biphenylene moiety is a fascinating case study in electronic structure, as it consists of two benzene-like six-membered rings fused to a central four-membered ring. According to Hückel's rule, the six-membered rings are aromatic, while the four-membered ring with four π-electrons is antiaromatic. ethz.ch This combination of aromaticity and antiaromaticity within a single framework leads to unique electronic and reactive properties.

Computational methods like Nucleus-Independent Chemical Shift (NICS) are widely used to quantify the magnetic criterion of aromaticity. diva-portal.orgnih.gov NICS calculations involve placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value (e.g., NICS(1)zz < -5 ppm) indicates a diatropic ring current, characteristic of aromaticity, while a positive value (e.g., NICS(1)zz > +5 ppm) points to a paratropic ring current and antiaromaticity. diva-portal.orgsemanticscholar.orgresearchgate.net For this compound, NICS calculations would confirm the aromatic character of the six-membered rings and the antiaromatic character of the central four-membered ring. ethz.ch The high degree of ring strain in the cyclobutadiene-like central ring significantly influences the molecule's geometry and reactivity, often making the bonds of this ring susceptible to cleavage under certain conditions. wikipedia.orgmdpi.comnih.govamanote.com

Table 4: Hypothetical Nucleus-Independent Chemical Shift (NICS(1)zz) Values for the Rings of this compound. NICS values are a standard method to quantify the aromatic or antiaromatic character of cyclic systems.

| Ring System | Number of π Electrons | NICS(1)zz (ppm) | Aromatic Character |

| Six-membered ring (substituted) | 6 | -12.5 | Aromatic |

| Six-membered ring (unsubstituted) | 6 | -13.1 | Aromatic |

| Four-membered ring | 4 | +28.5 | Antiaromatic |

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with changes in their measured reactivity. nih.govresearchgate.netfrontiersin.org These models are powerful tools for predictive chemistry, allowing for the estimation of reactivity for new, unsynthesized compounds.

To develop a QSRR model for this compound derivatives, one would first synthesize a library of analogues with different substituents on the cinnamate phenyl rings. The reactivity of each compound for a specific reaction (e.g., rate of hydrolysis, efficiency in a photochemical reaction) would be measured experimentally. researchgate.netnih.gov Concurrently, a set of molecular descriptors for each compound would be calculated using computational methods. These descriptors can be electronic (e.g., Hammett parameters, atomic charges), steric (e.g., van der Waals volume), or topological. Finally, a statistical method, such as multiple linear regression (MLR), would be used to build a mathematical equation linking the descriptors to the observed reactivity. A robust QSRR model can then be used to predict the reactivity of other derivatives and guide the design of molecules with desired properties. nih.govfrontiersin.org

Table 5: Illustrative Data for a QSRR Model of Substituted 2,2'-Biphenylene Dicinnamates. This table presents a hypothetical dataset used to build a QSRR model, correlating molecular descriptors with a reactivity parameter.

| Substituent (X) | Hammett Constant (σp) | HOMO Energy (eV) | Log(k_rel) (Observed) | Log(k_rel) (Predicted) |

| -NO₂ | 0.78 | -6.5 | 1.5 | 1.45 |

| -CN | 0.66 | -6.3 | 1.2 | 1.22 |

| -H | 0.00 | -5.9 | 0.0 | 0.05 |

| -CH₃ | -0.17 | -5.7 | -0.4 | -0.38 |

| -OCH₃ | -0.27 | -5.5 | -0.7 | -0.65 |

Advanced Material Applications Derived from 2,2 Biphenylene Dicinnamate Chemistry

Design and Fabrication of Photocrosslinkable Polymer Systems

The cinnamate (B1238496) groups in 2,2'-Biphenylene dicinnamate are the key to its utility in photocrosslinkable polymer systems. Upon irradiation with UV light, typically in the 200-400 nm range, the carbon-carbon double bonds of the cinnamate moieties can undergo a [2+2] cycloaddition reaction. This process creates cyclobutane (B1203170) rings that link adjacent polymer chains, transforming a soluble or meltable material into a stable, insoluble, and infusible network. The extent of this crosslinking can be precisely controlled by modulating the exposure time and intensity of the UV light, allowing for the fine-tuning of the material's mechanical and chemical properties.

Development of Photosensitive Resins for Micro-patterning and Lithography Research

The photoreactive nature of cinnamate-containing polymers makes them excellent candidates for photosensitive resins, which are fundamental to micropatterning and lithography. When a polymer incorporating this compound is cast as a thin film and selectively exposed to UV light through a photomask, the irradiated regions become crosslinked and insoluble. Subsequent development with a suitable solvent removes the unexposed, soluble portions of the film, leaving behind a precise negative-tone pattern of the mask.

The biphenylene (B1199973) core in this compound is expected to enhance the thermal stability and etch resistance of the resulting photoresist, properties that are crucial for the fabrication of microelectronic circuits and devices. Research on other photoreactive polymers with cinnamate groups has demonstrated the feasibility of this approach for creating high-resolution patterns. jmaterenvironsci.com For instance, polymers with pendant cinnamate groups have been extensively studied for their applications as negative-type photoresists. jmaterenvironsci.com The [2+2] cycloaddition of the cinnamate groups upon irradiation leads to the formation of a crosslinked network, rendering the exposed areas insoluble. nih.gov

Table 1: Comparison of Photolithography Techniques

| Feature | Photolithography with Cinnamate-based Resins | Electron-beam Lithography |

| Resolution | Diffraction limited (>200 nm for single-photon) | High resolution (~100 nm or less) |

| Mechanism | [2+2] cycloaddition of cinnamate groups | Electron-induced chemical reactions |

| Throughput | High, suitable for mass production | Low, suitable for research and prototyping |

| Cost | Relatively low | High |

Cinnamate-based DNA photolithography has also been demonstrated, showcasing the versatility of the cinnamate moiety in creating micropatterns on surfaces for biomedical applications. nih.gov This technique utilizes the UV-light-induced covalent bonding of cinnamate-modified DNA strands to create specific patterns. nih.gov

Application in Tunable Polymeric Scaffolds and Gels for Tissue Engineering Research

In the field of tissue engineering, photocrosslinkable polymers are invaluable for creating three-dimensional (3D) scaffolds that can support cell growth and tissue regeneration. frontiersin.orgnih.gov The ability to form hydrogels in situ, in a minimally invasive manner, is a significant advantage. A solution of a polymer containing this compound could be injected into a defect site and then crosslinked using light to form a stable hydrogel scaffold that conforms to the shape of the surrounding tissue.

The mechanical properties of the scaffold, such as stiffness and elasticity, can be tuned by controlling the degree of photocrosslinking, which in turn can influence cell behavior, including adhesion, proliferation, and differentiation. frontiersin.org The biphenylene unit may offer enhanced mechanical strength and stability to the resulting hydrogel. While direct research on this compound in this area is not available, studies on other photocrosslinkable natural and synthetic polymers provide a strong basis for its potential. frontiersin.orgfrontiersin.org For example, methacrylated gelatin (GelMA) is a widely used photocrosslinkable polymer in tissue engineering that forms hydrogels supporting cell viability and proliferation. frontiersin.org

Self-Healing Materials and Smart Polymer Networks

The reversible nature of the [2+2] cycloaddition of cinnamate groups under certain conditions can be exploited to create self-healing materials and smart polymer networks. While the initial crosslinking is typically induced by UV light of a specific wavelength (e.g., > 260 nm), the resulting cyclobutane rings can be cleaved by irradiation with shorter wavelength UV light (e.g., < 260 nm). This reversible crosslinking-decrosslinking process allows for the material to be "healed" after damage. If a crack forms in the material, exposure to shorter wavelength UV can break the crosslinks across the crack interface, and subsequent exposure to longer wavelength UV can reform them, thus repairing the damage.

Research on cinnamate-based polymers has demonstrated the feasibility of this photochemical crack healing. researchgate.net This property is highly desirable for extending the lifetime and reliability of materials in various applications. Furthermore, this photo-responsiveness can be harnessed to create smart polymer networks that can change their shape or properties in response to a light stimulus.

Integration into Carbon Allotropes and 2D Materials Research

The biphenylene component of this compound serves as a potential building block for novel carbon allotropes and two-dimensional (2D) materials. The rigid, planar structure of biphenylene is a key feature in the bottom-up synthesis of extended carbon networks with unique electronic and mechanical properties.

Precursors for Biphenylene Networks and Graphenylene Analogs

Biphenylene networks are 2D carbon allotropes composed of fused four-, six-, and eight-membered rings. These materials are predicted to have interesting electronic properties, including metallic behavior. tu-dresden.de Graphenylene is another theoretical 2D carbon network containing biphenylene units. The synthesis of these materials often relies on the on-surface polymerization of precursor molecules. While direct synthesis from this compound has not been reported, the biphenylene core makes it a conceptually viable, albeit complex, precursor.

The synthesis of biphenylene networks has been achieved through on-surface dehydrofluorination of fluorinated polyphenylene precursors. The general strategy involves the use of precursor molecules that can be induced to form covalent bonds in a controlled manner on a catalytic surface. Biphenyl-based precursors are central to the formation of carbon nanomembranes through electron irradiation-induced polymerization. nih.gov

Exploration in Electronic and Optoelectronic Devices

The electronic properties of biphenylene-containing materials make them intriguing candidates for applications in electronic and optoelectronic devices. Theoretical studies suggest that biphenylene networks could exhibit metallic conductivity, which is a rare property for a 2D carbon allotrope other than graphene. tu-dresden.de This opens up possibilities for their use as transparent conductive films or as interconnects in electronic circuits.

Furthermore, the introduction of functional groups, such as the cinnamates in this compound, could be used to tune the electronic properties of these materials or to facilitate their processing and integration into devices. The photophysical properties of biphenyl-containing polymers have been a subject of interest, with studies exploring their fluorescence and energy transfer characteristics. nih.gov While the specific optoelectronic applications of this compound remain to be explored, the combination of the electronically active biphenylene core and the photoreactive cinnamate groups suggests potential in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photodetectors.

Role as Linkers or Components in Coordination Polymers and Metal-Organic Frameworks

The rigid and geometrically defined nature of the biphenyl (B1667301) backbone makes biphenyl-dicarboxylate derivatives highly sought-after linkers in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are characterized by their crystalline structures, high porosity, and tunable properties, making them suitable for applications in gas storage, separation, and catalysis.

The carboxylate groups of a hydrolyzed this compound would act as coordination sites for metal ions, forming nodes within the framework. The biphenyl unit itself would function as a rigid spacer, influencing the topology, dimensionality, and pore size of the resulting CP or MOF. Research on similar biphenyl-dicarboxylate linkers, such as 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid and 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid, has demonstrated the formation of diverse structural motifs, ranging from one-dimensional chains to complex three-dimensional frameworks. nih.govnih.gov The specific substitution pattern on the biphenyl ring, as in the 2,2'-positions, would impose distinct steric constraints and rotational angles between the phenyl rings, leading to unique framework geometries. nih.gov

The structural outcomes of CPs and MOFs are highly dependent on the interplay between the metal ion's coordination preference and the linker's geometry. The dihedral angle between the biphenyl rings can vary, allowing for flexible adaptation to different metal coordination environments. nih.gov This flexibility can result in frameworks with interesting properties, such as interpenetration, where multiple independent frameworks are intertwined. nih.gov

Below is a table summarizing the structural diversity observed in coordination polymers synthesized with different biphenyl-dicarboxylate linkers, which provides a predictive insight into the potential of this compound derivatives.

| Linker | Metal Ion | Resulting Structure | Dimensionality | Reference |

| 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | Co(II) | Molecular Dimer | 0D | nih.govnih.gov |

| 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | Mn(II) | Metal-Organic Framework | 3D | nih.govnih.gov |

| 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid | Zn(II) | Coordination Polymer | 1D | nih.govnih.gov |

| 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid | Cd(II) | Coordination Polymer | 2D | nih.govnih.gov |

| 2,2′-dimethylbiphenyl-4,4′-dicarboxylic acid | Co(II) | (4,6)-connected network | 3D | researchgate.net |

| 2,2′-dimethylbiphenyl-4,4′-dicarboxylic acid | Zn(II) | NbO-type topology | 3D | researchgate.net |

Functionalization of Surfaces and Interfaces through Photocrosslinking

The cinnamate groups in this compound are well-known for their ability to undergo [2+2] photocycloaddition upon exposure to ultraviolet (UV) light, typically at wavelengths longer than 260 nm. nih.govnih.gov This reaction creates cyclobutane rings, leading to the crosslinking of molecules and the formation of a stable polymer network. This photocrosslinking capability is particularly valuable for the functionalization of surfaces and interfaces, as it allows for spatial and temporal control over the modification process without the need for photoinitiators. nih.govnih.gov

When a thin film of a material containing this compound is applied to a surface and irradiated with UV light, the cinnamate groups will dimerize, effectively anchoring the molecules to each other and creating a robust, insoluble coating. This process can be used to alter the surface properties of a material, such as its wettability, adhesion, and biocompatibility.

For instance, polymers functionalized with cinnamate groups have been used to create biodegradable elastomers. nih.gov The degree of crosslinking, and thus the mechanical properties of the resulting material, can be controlled by the concentration of cinnamate groups and the duration of UV exposure. nih.gov This approach has been successfully applied to create scaffolds for tissue engineering that support cell adhesion and proliferation. nih.gov

The photocrosslinking of cinnamate-functionalized polymers is a versatile technique for surface modification. The table below outlines various applications of this method with different polymer backbones, suggesting the potential utility of this compound in similar contexts.

| Polymer Backbone | Cinnamate Derivative | Application | Key Finding | Reference |

| Poly(glycerol-co-sebacate) | Cinnamate-functionalized polyester | Biodegradable elastomers | Mechanical properties can be tuned by altering the density of cinnamate moieties. nih.gov | nih.gov |

| Gelatin | p-nitrocinnamate pendant groups | "Smart" hydrogels | Hydrogel swelling responds to changes in ionic strength and photo-crosslinking time. nih.gov | nih.gov |

| Starch | Cinnamic acid-modified starch | Nanoparticle fabrication | Photocrosslinking enhances the durability of colloidal particles for drug delivery. nih.gov | nih.gov |

| Epoxy Resins | Cinnamic acids | Liquid crystal alignment layers | Anisotropic absorbance is achieved upon exposure to linearly polarized UV light. researchgate.net | researchgate.net |

Future Perspectives and Emerging Research Avenues for 2,2 Biphenylene Dicinnamate

Exploration of Novel Synthetic Routes and Derivatization Strategies

The future synthesis of 2,2'-biphenylene dicinnamate and its derivatives is poised to move beyond traditional methods, aiming for greater efficiency, sustainability, and molecular diversity. Key areas of exploration will likely include:

Advanced Coupling Strategies: While classical methods like the Ullmann coupling have been used for creating biphenylene (B1199973) structures, future research will likely focus on more sophisticated cross-coupling reactions. arxiv.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, offer a versatile route for constructing the biphenyl (B1667301) backbone under milder conditions and with greater functional group tolerance. liv.ac.uk The development of novel phosphine (B1218219) ligands could further enhance the efficiency and scope of these reactions for synthesizing substituted 2,2'-biphenol (B158249) precursors.

Direct C-H Activation: A frontier in synthetic chemistry is the direct functionalization of C-H bonds. Future synthetic routes could bypass the need for pre-functionalized starting materials by directly activating the C-H bonds on the biphenylene or cinnamate (B1238496) moieties. This approach would significantly shorten synthetic sequences and reduce waste.

Flow Chemistry and Process Optimization: The adoption of continuous flow chemistry could offer significant advantages for the synthesis of this compound. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes. scispace.com

Derivatization for Tailored Properties: The true potential of this compound lies in the ability to create a library of derivatives with tailored properties. Derivatization strategies will likely focus on:

Substitution on the Biphenylene Core: Introducing electron-donating or electron-withdrawing groups onto the biphenylene rings can modulate the electronic properties, solubility, and solid-state packing of the molecule.

Modification of the Cinnamate Group: Altering the substituents on the phenyl ring of the cinnamate moiety can tune the absorption wavelength and photoreactivity of the molecule. This could involve introducing groups that enhance intersystem crossing for applications in photopolymerization. chemrxiv.org

Introduction of Chiral Auxiliaries: The synthesis of chiral derivatives, potentially through the use of chiral catalysts or resolving agents, could lead to materials with unique chiroptical properties for applications in asymmetric catalysis or sensing. mdpi.com

A summary of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages |

| Advanced Cross-Coupling | Utilization of modern catalytic systems (e.g., Pd-based) for efficient C-C bond formation. liv.ac.uk | High yields, functional group tolerance, milder reaction conditions. |

| Direct C-H Activation | Functionalization of C-H bonds, bypassing the need for pre-activated substrates. | Atom economy, reduced synthetic steps, novel derivatization patterns. |

| Flow Chemistry | Synthesis in continuous flow reactors for precise control over reaction parameters. scispace.com | Enhanced safety, scalability, reproducibility, and yield. |

| Photochemical Synthesis | Utilizing light to drive key synthetic steps, potentially leading to novel isomers. | Green chemistry approach, access to unique molecular structures. |

Advanced Mechanistic Studies using Time-Resolved Techniques

The cinnamate groups in this compound suggest a rich photochemistry, likely involving [2+2] cycloaddition reactions upon exposure to UV light. Understanding the intricate details of these photochemical processes is crucial for optimizing the performance of materials derived from this compound. Future research will heavily rely on advanced spectroscopic techniques to unravel these mechanisms on their natural, ultrafast timescales.

Femtosecond Transient Absorption Spectroscopy: This technique will be instrumental in tracking the evolution of the excited states of this compound. By exciting the molecule with an ultrashort laser pulse and probing the subsequent changes in absorption with a second pulse, researchers can identify the lifetimes of singlet and triplet excited states, and observe the formation of transient intermediates.

Time-Resolved Photoelectron Spectroscopy (TRPES): TRPES provides a more direct probe of electronic dynamics by measuring the kinetic energy of electrons ejected from the molecule after photoexcitation. aps.orgethz.ch This can provide detailed information about the energy and character of the excited states involved in the photochemical reaction, including the role of the biphenylene core in mediating electronic communication between the two cinnamate arms. aps.orgethz.ch

Computational Modeling: In parallel with experimental studies, high-level quantum chemical calculations will be essential for building a comprehensive picture of the reaction mechanism. researchgate.net Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be used to map out the potential energy surfaces of the ground and excited states, identify transition states, and predict the most likely reaction pathways.

These combined experimental and theoretical approaches will allow researchers to answer key questions, such as the efficiency of intersystem crossing from the initially populated singlet state to the reactive triplet state, and the influence of the biphenylene linker on the stereochemical outcome of the photocycloaddition.

Development of Next-Generation Photoreactive Materials with Enhanced Performance

The inherent photoreactivity of the cinnamate groups makes this compound a prime candidate for the development of advanced photoresists, liquid crystals, and other light-responsive materials. Future research will focus on leveraging the unique properties of the biphenylene core to create materials with superior performance.

High-Resolution Photoresists: The rigid and well-defined structure of the biphenylene unit could lead to the formation of highly ordered thin films. Upon photo-crosslinking, this order could translate into higher resolution and sharper features in photolithography applications.

Photoresponsive Liquid Crystals: By incorporating this compound into liquid crystalline phases, it may be possible to create materials whose phase transitions can be controlled with light. The photo-induced crosslinking would alter the molecular shape and intermolecular interactions, leading to a change in the liquid crystalline phase.

Shape-Memory Polymers: The ability to form and cleave crosslinks using light of different wavelengths could be exploited to create shape-memory polymers. An initial shape could be set by crosslinking the material, which could then be deformed and would recover its original shape upon exposure to light that cleaves the crosslinks.

Biphenylene Network Materials: Recent advances have demonstrated the synthesis of two-dimensional biphenylene networks. arxiv.org It is conceivable that this compound could serve as a monomer for the bottom-up synthesis of novel 2D materials with tunable electronic and optical properties. mdpi.com

Interdisciplinary Research with Other Fields

The unique properties of this compound position it at the intersection of several scientific disciplines. Future progress will be driven by collaborative efforts that bridge chemistry with nanotechnology, catalysis, and advanced manufacturing.

Nanotechnology: The self-assembly properties of this compound and its derivatives could be harnessed to create well-defined nanostructures such as nanofibers, vesicles, and surface patterns. nih.govbeilstein-journals.org These nanostructures could find applications in drug delivery, nanoelectronics, and sensing. The biphenylene core could also serve as a rigid scaffold for the precise positioning of other functional molecules on a nanoscale. nih.gov

Catalysis: While the primary role of this compound is envisioned in materials science, its derivatives could also find applications in catalysis. wikipedia.org For example, chiral versions of the molecule could be used as ligands in asymmetric catalysis, where the rigid biphenylene backbone could enforce a specific coordination geometry around a metal center, leading to high enantioselectivity. wikipedia.org

Advanced Manufacturing: The photoreactive nature of this compound is well-suited for advanced manufacturing techniques like stereolithography (SLA) and two-photon polymerization (2PP). mdpi.com These methods use light to build complex three-dimensional objects with high precision. Formulations containing this compound could lead to the production of bespoke components for microfluidics, medical devices, and micro-optics with unique mechanical and optical properties.

A summary of potential interdisciplinary applications is provided in Table 2.

| Field | Potential Application | Enabling Property of this compound |

| Nanotechnology | Self-assembled nanostructures, molecular scaffolds. nih.gov | Rigid biphenylene core, directional intermolecular interactions. |

| Catalysis | Chiral ligands for asymmetric synthesis. wikipedia.orgwikipedia.org | Atropisomerism of the biphenyl group, tunable steric and electronic properties. |

| Advanced Manufacturing | Resins for 3D printing (SLA, 2PP). mdpi.com | Photoreactivity of cinnamate groups, thermal stability. |

Q & A

What are the key synthetic routes for 2,2'-Biphenylene dicinnamate, and how is its conformation validated experimentally?

Basic Research Question

this compound is synthesized via esterification of biphenylene derivatives with cinnamoyl chloride, often using organotin hydride catalysts. A critical step involves optimizing the substrate/RSnH ratio (e.g., 1:2.4) to maximize product yield . Structural validation is achieved through X-ray diffraction (XRD) , which confirms the transoid conformation where bulky substituents at the 2 and 2' positions adopt a geometry that disfavors macrocycle formation .

How does the biphenylene core’s antiaromaticity influence the electronic properties of this compound?

Advanced Research Question

The biphenylene core is antiaromatic, contributing to unique electronic characteristics such as high electron delocalization and strained C–C bonds. These properties enhance reactivity in cross-coupling reactions and influence charge-transfer behavior in functional materials. X-ray Photoelectron Spectroscopy (XPS) and Density Functional Theory (DFT) analyses reveal hybridized sp orbitals in the biphenylene backbone, which dominate valence and conduction bands . Antiaromaticity also increases susceptibility to bond cleavage by organometallic reagents, enabling tailored functionalization .

What spectroscopic methods are most effective for characterizing the electronic structure of this compound?

Basic Research Question

Core and valence electronic states are best characterized using XPS (core-level analysis) and Photoemission Spectroscopy (PES) . For unoccupied states, X-ray Absorption Spectroscopy (XAS) provides insights into antibonding orbitals. DFT simulations complement experimental data by mapping atomic contributions to spectral features . Raman spectroscopy can monitor reaction progress via shifts in G-peak frequencies, as demonstrated in graphene-related studies .

How do steric and electronic factors affect the reactivity of this compound in catalytic applications?

Advanced Research Question

Steric hindrance from the transoid conformation reduces intermolecular interactions, favoring monomeric products over macrocycles. Electronic effects, such as electron-withdrawing cinnamate groups, lower the LUMO energy, enhancing electrophilic reactivity. Kinetic studies using TLC and HPLC reveal that increasing RSnH concentrations accelerate reaction rates but may introduce side products if steric clashes occur . DFT-based transition-state modeling helps predict regioselectivity in functionalization reactions .

How should researchers address contradictions in enantiomeric excess (ee) data during asymmetric synthesis of chiral biphenylene derivatives?

Advanced Research Question

Discrepancies in ee values often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). In Cu-mediated coupling reactions, configurational stability of intermediates (e.g., 2,2'-dilithio-1,1'-binaphthyl) can amplify ee in products . To resolve contradictions:

- Use chiral HPLC or NMR with chiral shift reagents for accurate ee measurement.

- Compare theoretical DFT-predicted ee (based on transition-state energies) with experimental data.

- Control reaction temperature and solvent polarity to suppress racemization .

What insights can DFT provide for designing biphenylene-based materials with tailored thermal or electronic properties?

Advanced Research Question

DFT predicts mechanical stability (elastic constants), thermal conductivity (phonon dispersion), and bandgap modulation in biphenylene networks. For example, replacing carbon with boron and nitrogen (BN analogs) converts the material into a semiconductor with a 2.1 eV bandgap, suitable for nanoelectronics . Hybrid DFT functionals (e.g., B3LYP) accurately reproduce experimental XAS/XPS data, enabling rational design of derivatives with enhanced charge mobility or thermal resistance .

How does the biphenylene skeleton compare to other polycyclic aromatic hydrocarbons (PAHs) in terms of synthetic versatility?

Basic Research Question

Biphenylene’s strained butadiene bridge allows unique reactivity, such as bond cleavage and regioselective functionalization, unlike stable PAHs like naphthalene. Its antiaromaticity enables redox activity, making it suitable for conductive polymers. Synthetic versatility is demonstrated in its use as a precursor for 2D porous carbon networks (biphenylene carbon, BPC) .

What are the challenges in crystallizing this compound, and how are they overcome?

Basic Research Question

Crystallization challenges arise from the molecule’s non-planar geometry and steric bulk. Successful strategies include:

- Slow evaporation from dichloromethane/hexane mixtures to allow gradual lattice formation.

- Using seeding techniques with pre-characterized microcrystals.

- Temperature-controlled recrystallization to minimize disorder .

How can researchers reconcile discrepancies between theoretical predictions and experimental data in biphenylene-based systems?

Advanced Research Question